molecular formula C13H16INO2S B14907330 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide

3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide

Cat. No.: B14907330
M. Wt: 377.24 g/mol
InChI Key: HIRMZCVHZMAYOP-UHFFFAOYSA-M
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Description

3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is a complex organic compound that features a benzo[d]thiazolium core with a 1,3-dioxolane ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzo[d]thiazole with 2-(1,3-dioxolan-2-yl)ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzo[d]thiazolium core can participate in redox reactions.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzo[d]thiazolium core.

    Reduction: Reduced forms of the benzo[d]thiazolium core.

    Hydrolysis: Breakdown products of the dioxolane ring.

Scientific Research Applications

3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The benzo[d]thiazolium core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dioxolan-2-yl derivatives: Compounds with similar dioxolane rings but different substituents.

    Benzo[d]thiazolium salts: Compounds with similar benzo[d]thiazolium cores but different side chains.

Uniqueness

3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is unique due to the combination of the benzo[d]thiazolium core and the 1,3-dioxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16INO2S

Molecular Weight

377.24 g/mol

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethyl]-2-methyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C13H16NO2S.HI/c1-10-14(7-6-13-15-8-9-16-13)11-4-2-3-5-12(11)17-10;/h2-5,13H,6-9H2,1H3;1H/q+1;/p-1

InChI Key

HIRMZCVHZMAYOP-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCC3OCCO3.[I-]

Origin of Product

United States

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